N-(2-methoxyphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea
Description
N-(2-methoxyphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-7-3-2-6-16(17)21-19(24)20-15-10-8-14(9-11-15)18(23)22-12-4-5-13-22/h2-3,6-11H,4-5,12-13H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTCVUHHSVJXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea typically involves the reaction of 2-methoxyaniline with 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis might involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group in the pyrrolidinylcarbonyl moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenol derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-N’-phenylurea
- N-(2-methoxyphenyl)-N’-(4-methylphenyl)urea
- N-(2-methoxyphenyl)-N’-(4-chlorophenyl)urea
Uniqueness
N-(2-methoxyphenyl)-N’-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is unique due to the presence of the pyrrolidinylcarbonyl group, which can impart distinct biological and chemical properties compared to other urea derivatives. This uniqueness might translate into different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
